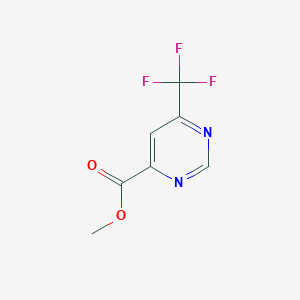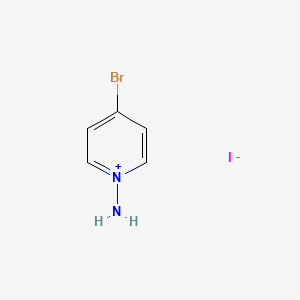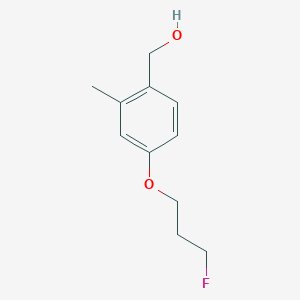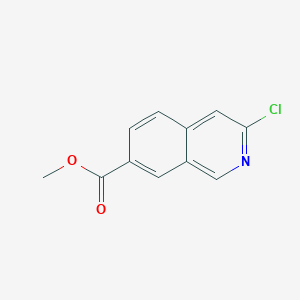![molecular formula C10H8F3N3O B1406558 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine CAS No. 1683551-66-7](/img/structure/B1406558.png)
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine
Overview
Description
“3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine” is a chemical compound with the CAS Number: 122733-40-8 . It has a molecular weight of 175.19 . The compound is a beige solid at room temperature .
Physical And Chemical Properties Analysis
“3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine” is a beige solid at room temperature . It has a molecular weight of 175.19 . More specific physical and chemical properties are not provided in the search results .Scientific Research Applications
Anticancer Activity
Oxadiazoles, such as 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine , have been studied for their potential as anticancer agents. The presence of the oxadiazole ring is associated with significant anticancer properties . Research has shown that certain oxadiazole derivatives can inhibit the growth of cancer cells, making them promising candidates for drug development.
Antimicrobial Properties
Compounds containing the oxadiazole moiety are known to exhibit antimicrobial activity. This includes antibacterial, antifungal, and antimycobacterial properties . The trifluoromethyl group attached to the phenyl ring may enhance these properties, potentially leading to the development of new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a targeted approach to treating inflammatory diseases .
Antiviral Applications
Oxadiazole compounds have been evaluated for their antiviral activities, including against SARS-CoV-2 . The structural features of oxadiazoles allow them to interfere with viral entry and replication, which is crucial for developing new antiviral drugs.
Analgesic Uses
The analgesic properties of oxadiazoles make them suitable for pain management research. By modulating pain signaling pathways, these compounds could lead to the creation of new pain relief medications .
Antidiabetic Potential
Research into oxadiazole derivatives has also explored their use in managing diabetes. These compounds may act on various biological targets involved in glucose metabolism, offering a novel approach to diabetes treatment .
Enzyme Inhibition
Oxadiazoles can function as enzyme inhibitors, targeting enzymes like tyrosinase and cathepsin K . This application is significant in the treatment of conditions like melanoma and osteoporosis, respectively.
Antioxidant Activity
The antioxidant capacity of oxadiazole derivatives is noteworthy. Antioxidants play a vital role in protecting cells from oxidative stress, and these compounds could contribute to the development of therapies for diseases caused by oxidative damage .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the biological target involved.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
For example, the trifluoromethyl group is often used in drug design to improve metabolic stability and increase lipophilicity, which could enhance bioavailability .
Result of Action
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c1-5-15-16-9(17-5)6-2-7(10(11,12)13)4-8(14)3-6/h2-4H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLWPZUVLINCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406477.png)
![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)
![4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B1406480.png)
![1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406481.png)

![Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate](/img/structure/B1406486.png)





![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1406493.png)
